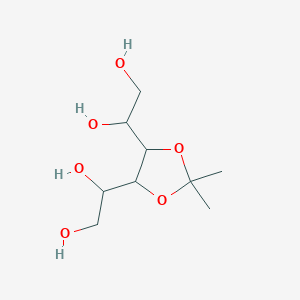

3,4-O-Isopropylidene-D-mannitol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[5-(1,2-dihydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O6/c1-9(2)14-7(5(12)3-10)8(15-9)6(13)4-11/h5-8,10-13H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOMFYACDCWMMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)C(CO)O)C(CO)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80960299 | |

| Record name | 3,4-O-(1-Methylethylidene)hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3969-84-4 | |

| Record name | NSC121512 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-O-(1-Methylethylidene)hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Intrinsic Reactivity of 3,4 O Isopropylidene D Mannitol

Selective Derivatization of Primary Hydroxyl Groups

The presence of two primary hydroxyl groups at the C1 and C6 positions makes 3,4-O-Isopropylidene-D-mannitol particularly amenable to selective derivatization. These terminal hydroxyls are more sterically accessible and generally exhibit higher reactivity compared to the secondary hydroxyls at C2 and C5.

A common and crucial transformation is the conversion of the primary hydroxyl groups into good leaving groups, which facilitates subsequent nucleophilic substitution reactions. Tosylation, the reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine, is a frequently employed method for this purpose. This reaction selectively targets the primary hydroxyls due to their enhanced reactivity.

The tosylation of D-mannitol's primary alcohols is a key step in the synthesis of bis-epoxides. nih.gov For instance, the reaction of D-mannitol with tosyl chloride in pyridine, followed by base-promoted intramolecular SN2 reaction, yields 1,2:5,6-dianhydro-D-mannitol. nih.gov This selective activation of the terminal positions underscores the utility of tosylation in directing further synthetic steps.

Table 1: Reagents for Tosylation of Primary Hydroxyl Groups

| Reagent | Base | Purpose |

| p-Toluenesulfonyl chloride (TsCl) | Pyridine | Conversion of primary -OH to a good leaving group (-OTs) |

Once the primary hydroxyls are converted into tosylates, they become excellent substrates for nucleophilic displacement (SN2) reactions. This allows for the introduction of a wide array of functional groups at the C1 and C6 positions. The stereochemistry of these reactions typically proceeds with inversion of configuration at the chiral center, if applicable.

A significant application of this reactivity is in the formation of epoxides. Treatment of the ditosylated intermediate with a base promotes an intramolecular SN2 reaction, where a neighboring hydroxyl group acts as the nucleophile, displacing the tosylate and forming an epoxide ring. orgsyn.org This strategy is fundamental to the synthesis of various anhydro derivatives.

Formation of Anhydro Derivatives and Epoxy Compounds

The ability to form anhydro derivatives, particularly epoxides, is a hallmark of the reactivity of this compound and its derivatives. These strained three-membered rings are highly reactive intermediates, serving as precursors to a diverse range of important compounds.

The synthesis of 1,2:5,6-Dianhydro-3,4-O-isopropylidene-L-mannitol is a notable example of leveraging the reactivity of the parent diol. While traditional methods for the D-isomer involve converting the primary hydroxyls into good leaving groups followed by base treatment, a more efficient one-pot method utilizing Mitsunobu-based technology has been developed for the L-isomer. orgsyn.org

In this approach, 3,4-O-isopropylidene-L-mannitol is treated with triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD). orgsyn.org This set of reagents facilitates the intramolecular cyclization to form the desired diepoxide in yields ranging from 60-80%. This method is considered more reproducible and avoids issues associated with prolonged base exposure that can lower the yield. orgsyn.org

Table 2: Synthesis of 1,2:5,6-Dianhydro-3,4-O-isopropylidene-L-mannitol

| Starting Material | Reagents | Product | Yield |

| 3,4-O-Isopropylidene-L-mannitol | Triphenylphosphine, Diethyl azodicarboxylate (DEAD) | 1,2:5,6-Dianhydro-3,4-O-isopropylidene-L-mannitol | 60-80% |

The formation of anhydro derivatives from this compound is governed by specific intramolecular cyclization pathways that determine the stereochemical outcome. The rigid trans-acetonide protecting group at the C3 and C4 positions plays a crucial role in directing the stereochemistry of these reactions. nih.gov

For instance, the aminocyclization of 1,2:5,6-dianhydro-3,4-O-isopropylidene-D-mannitol leads exclusively to the formation of seven-membered azasugars. nih.gov This stereochemical control is attributed to the rigidity imposed by the isopropylidene group. In contrast, bis-epoxides with more flexible protecting groups at the C3 and C4 positions can lead to a mixture of regioisomers, including polyhydroxy-piperidines and -azepanes. nih.gov

The synthesis of 1,6-anhydro-1(6)-thio derivatives from 1,2:5,6-dianhydro-3,4-O-isopropylidene-D-mannitol further illustrates the influence of steric factors on reaction outcomes and yields. nih.gov

Oxidative Cleavage and Generation of Chiral C3-Synthons

The carbon-carbon bond between the C3 and C4 positions of this compound, or more commonly, its derivatives where the terminal diols are also protected, can be cleaved oxidatively to produce smaller, chiral building blocks known as C3-synthons. These synthons are valuable in the synthesis of optically active natural products and other biologically important compounds. tue.nl

A common reagent for this transformation is sodium periodate (B1199274) (NaIO₄), which selectively cleaves vicinal diols. chemistrysteps.commasterorganicchemistry.com In the context of a protected mannitol (B672) derivative like 1,2:5,6-di-O-isopropylidene-D-mannitol, the oxidative cleavage of the C3-C4 bond (after removal of the 3,4-O-isopropylidene group if present) would yield two molecules of a protected glyceraldehyde derivative. researchgate.net

For example, the oxidative cleavage of 1,2:5,6-di-O-isopropylidene-D-mannitol with sodium periodate is a key step in producing enantiomerically pure 2,3-O-isopropylidene-D-glyceraldehyde. tue.nlresearchgate.net This C3-synthon is a versatile starting material for the synthesis of various chiral molecules. tue.nl The reaction proceeds via a cyclic periodate ester intermediate, which then fragments to give the two carbonyl-containing products. chemistrysteps.com

Table 3: Oxidative Cleavage for C3-Synthon Generation

| Starting Material | Oxidizing Agent | Key Product (Chiral C3-Synthon) |

| 1,2:5,6-di-O-isopropylidene-D-mannitol | Sodium periodate (NaIO₄) | 2,3-O-isopropylidene-D-glyceraldehyde |

Conversion to 2,3-O-Isopropylidene-D-glyceraldehyde

The transformation of D-mannitol into 2,3-O-isopropylidene-D-glyceraldehyde is a cornerstone of chiral pool synthesis, providing a versatile C3-synthon for a multitude of applications. The initial step involves the selective protection of the 1,2- and 5,6-hydroxyl groups of D-mannitol to form 1,2:5,6-di-O-isopropylidene-D-mannitol. This diacetal serves as a crucial intermediate, primed for oxidative cleavage of the remaining central diol.

The oxidative cleavage of 1,2:5,6-di-O-isopropylidene-D-mannitol is most commonly achieved using reagents such as sodium metaperiodate (NaIO₄) or lead tetraacetate (Pb(OAc)₄). researchgate.nettandfonline.com This reaction breaks the C3-C4 bond, yielding two molecules of the desired (R)-2,3-O-isopropylidene-D-glyceraldehyde. unimi.it The use of sodium metaperiodate is often favored due to its efficiency and the avoidance of toxic lead byproducts associated with lead tetraacetate. tandfonline.com An improved method describes the reaction in a biphasic system of dichloromethane (B109758) and a small amount of water, which facilitates the reaction and subsequent workup, leading to high yields of the aldehyde. tandfonline.com

The reaction with lead tetraacetate proceeds through a cyclic intermediate, and the cleavage of cis-diols is generally more facile than that of trans-diols. juniperpublishers.comchemtube3d.com Electrocatalytic methods using electrogenerated Pb(IV) species have also been investigated for this oxidative cleavage, offering a potentially more controlled and sustainable approach. acs.orgacs.org

The resulting 2,3-O-isopropylidene-D-glyceraldehyde is a valuable chiral building block due to the presence of a reactive aldehyde group and a protected diol functionality. researchgate.net Its high optical purity makes it a sought-after precursor in asymmetric synthesis. tandfonline.comacs.org

| Starting Material | Reagent | Product | Yield | Reference |

| 1,2:5,6-di-O-isopropylidene-D-mannitol | Sodium metaperiodate | 2,3-O-Isopropylidene-D-glyceraldehyde | 91% | tandfonline.comtandfonline.com |

| 1,2:5,6-di-O-isopropylidene-D-mannitol | Lead tetraacetate | 2,3-O-Isopropylidene-D-glyceraldehyde | Moderate (60%) | tandfonline.com |

| D-mannitol | 1. Acetone (B3395972), ZnCl₂ 2. Sodium metaperiodate | 2,3-O-Isopropylidene-D-glyceraldehyde | - | researchgate.netsciforum.net |

Strategic Applications of Derived Chiral C3-Synthons in Organic Synthesis

The chiral C3-synthon, (R)-2,3-O-isopropylidene-D-glyceraldehyde, derived from this compound, is a versatile building block in the synthesis of a wide array of complex organic molecules. Its utility stems from the presence of both an electrophilic aldehyde and a stereodefined protected diol, allowing for a variety of subsequent chemical manipulations.

This synthon has been instrumental in the synthesis of:

Optically active amino acids: The aldehyde functionality can be converted to an amino group through methods like reductive amination, leading to the formation of chiral amino acids.

Prostaglandins: The C3 backbone serves as a key starting point for the elaboration of the complex cyclopentane (B165970) ring and side chains characteristic of prostaglandins. tandfonline.com

Carbohydrates: It acts as a foundational unit for the construction of more complex sugar molecules through chain extension and stereoselective reactions. tandfonline.com

Natural products: The inherent chirality of the synthon is transferred to the target molecule, making it a valuable precursor in the total synthesis of various natural products.

Pyrethroid insecticides: The aldehyde has been utilized in Wittig reactions with various phosphorus ylides to generate pyrethroid methyl esters, which have demonstrated insecticidal activity. researchgate.net

4-Thiazolidinones: In multicomponent reactions with amines and thioglycolic acid, it leads to the formation of new 4-thiazolidinones, with potential for amplified biological activity due to the introduction of new stereocenters. sciforum.net

The synthetic strategy often involves the reaction of the aldehyde with nucleophiles, such as organometallic reagents, phosphonates, and phosphoranes, to form new carbon-carbon bonds with a high degree of stereocontrol. researchgate.net The protected diol can be deprotected at a later stage to reveal additional functional groups for further modification.

Alkylation and Arylation Reactions

Propargylation for Alkyne Functionalization and Click Chemistry Precursors

The introduction of a propargyl group onto the this compound scaffold provides a terminal alkyne functionality, a highly versatile handle for further chemical transformations. This is particularly relevant for "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, where the terminal alkyne of a propargylated molecule can readily react with an azide (B81097) to form a stable 1,2,3-triazole ring.

The propargylation of this compound typically involves the reaction of its free hydroxyl groups with a propargyl halide (e.g., propargyl bromide) in the presence of a base, such as sodium hydride. This Williamson ether synthesis leads to the formation of a propargyl ether. The resulting alkyne-functionalized mannitol derivative can then serve as a precursor in various synthetic pathways, including the construction of complex glycoconjugates and macrocycles via click chemistry.

Regioselective Introduction of Aromatic Moieties

The regioselective introduction of aromatic moieties onto this compound is a key strategy for modifying its properties and creating precursors for more complex molecular architectures. The differing reactivity of the primary and secondary hydroxyl groups allows for selective functionalization.

One common approach is to utilize protecting group strategies to differentiate the hydroxyl groups. For instance, the primary hydroxyl groups at the C1 and C6 positions can be selectively reacted under certain conditions, leaving the secondary hydroxyl groups at C2 and C5 available for subsequent arylation.

Arylation can be achieved through various methods, including:

Mitsunobu reaction: This reaction allows for the conversion of the hydroxyl groups to aryl ethers with inversion of configuration. It involves the use of an aryl alcohol, triphenylphosphine, and a dialkyl azodicarboxylate (e.g., DEAD or DIAD).

Williamson ether synthesis: This method involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an aryl halide. This is generally more suitable for activated aryl halides.

Palladium-catalyzed cross-coupling reactions: Reactions such as the Buchwald-Hartwig amination can be adapted for O-arylation, providing a powerful tool for forming carbon-oxygen bonds between the mannitol backbone and a wide range of aromatic systems.

The regioselective introduction of aromatic groups is crucial in the synthesis of chiral ligands for asymmetric catalysis and in the development of new materials with specific optical or electronic properties.

Functionalization of Secondary Hydroxyl Groups

Investigation of Acyl Migrations and Rearrangement Pathways

The functionalization of the secondary hydroxyl groups of this compound can be complicated by the potential for acyl migration and other rearrangement reactions. When one of the secondary hydroxyl groups is acylated, the neighboring free hydroxyl group can act as an internal nucleophile, leading to the migration of the acyl group.

This intramolecular transesterification is often reversible and can lead to a mixture of regioisomers, complicating synthetic efforts aimed at selective functionalization. The position of the equilibrium is influenced by several factors, including the solvent, temperature, and the nature of the acyl group itself.

For example, in the context of partially acylated polyols, acyl migration between adjacent hydroxyl groups is a well-documented phenomenon. This process can occur under both acidic and basic conditions. Understanding and controlling these migration pathways is crucial for achieving the desired regioselectivity in the synthesis of complex molecules derived from this compound.

Researchers have investigated these rearrangement pathways to either suppress them when regioselective functionalization is desired or to exploit them for the synthesis of specific isomers that may be difficult to obtain directly. Careful selection of reaction conditions and protecting groups is paramount to navigate these potential acyl migration issues.

Introduction of Carbonyl Functionalities (e.g., Carbonate Formation)

The introduction of carbonyl functionalities, particularly in the form of cyclic carbonates, represents a significant chemical transformation of this compound. This modification not only alters the reactivity of the parent molecule but also provides valuable monomers for the synthesis of novel polyurethanes. The presence of two sets of vicinal diols (C1/C2 and C5/C6) allows for the formation of bis(cyclic carbonate) derivatives, which are key building blocks in polymer chemistry.

These cyclic carbonate derivatives of this compound are particularly useful as AA-type monomers in polycondensation reactions with BB-type monomers like diamines. The reaction proceeds via the ring-opening of the carbonate moieties by the amine nucleophiles, leading to the formation of polyurethanes with pendant hydroxyl groups (after removal of the isopropylidene protecting group). For instance, the reaction of this compound-1,2:5,6-dicarbonate with 1,6-diaminohexane in refluxing tetrahydrofuran (B95107) (THF) for 24 hours yields the corresponding polyurethane. tandfonline.com

The detailed research findings for the synthesis of a key carbonate derivative are summarized in the table below.

Table 1: Synthesis of this compound-1,2:5,6-dicarbonate

| Starting Material (Intermediate) | Reagent | Base | Solvent | Product | Yield | Reference |

| This compound | Ethyl chloroformate | Pyridine | - | This compound-1,2:5,6-dicarbonate | 81% (from D-mannitol) | tandfonline.com |

This transformation underscores the utility of this compound as a versatile chiral building block, enabling the synthesis of complex and functionalized molecules, including monomers for sustainable polymers. The ability to introduce carbonyl functionalities like carbonates opens avenues for further chemical elaborations and applications in materials science.

Stereochemical Fidelity and Conformational Analysis of 3,4 O Isopropylidene D Mannitol Systems

Chirality and Stereoselectivity in Chemical Reactions

The inherent chirality of 3,4-O-isopropylidene-D-mannitol, derived from D-mannitol, makes it a cornerstone in the synthesis of complex chiral molecules. guidechem.comresearchgate.net The four contiguous stereocenters within its structure provide a robust framework for inducing stereoselectivity in a variety of chemical transformations.

The rigid dioxolane ring formed by the isopropylidene group significantly influences the facial selectivity of reactions at adjacent chiral centers. This steric hindrance effectively blocks one face of the molecule, directing incoming reagents to the opposite, less hindered face. This principle is a cornerstone of diastereoselective control in multi-step synthetic sequences. nih.govnih.gov For instance, the nucleophilic attack on a carbonyl group positioned next to the isopropylidene-protected diol will preferentially occur from the less sterically encumbered side, leading to the formation of one diastereomer in excess.

This predictable stereochemical outcome is crucial in the synthesis of complex molecules with multiple stereocenters, where the relative configuration of each new stereocenter is dictated by the existing chiral framework. The development of highly substituted piperidine (B6355638) and cyclohexanone (B45756) derivatives often relies on such cascade reactions where the initial stereochemistry of a chiral building block directs the entire stereochemical course of the reaction sequence. nih.govnih.gov

The utility of this compound as a chiral auxiliary or starting material is contingent upon the maintenance of its enantiomeric purity throughout a synthetic sequence. raresugars.net The covalent attachment of the isopropylidene group to the C3 and C4 hydroxyl groups of D-mannitol creates a stable acetal (B89532) that is generally robust under a variety of reaction conditions, thus preserving the stereochemical integrity of the chiral centers. guidechem.com

The enantiomeric purity of this compound and its derivatives is typically assessed using chiroptical techniques such as polarimetry, which measures the rotation of plane-polarized light. raresugars.netsigmaaldrich.com A specific rotation value, for example, of +30.0° (c=3, H₂O), is indicative of the enantiomerically pure D-isomer. raresugars.net Further confirmation and quantification of enantiomeric excess are often achieved through chiral chromatography (HPLC or GC) or by NMR spectroscopy using chiral solvating or derivatizing agents.

Conformational Studies of Isopropylidene Dioxolane Rings

The conformation of the 1,3-dioxolane (B20135) ring in this compound can be described by puckering parameters, which quantify the degree of deviation from a mean plane. nih.gov The two most common puckered conformations for a five-membered ring are the envelope and the twist (or half-chair) conformations.

In the envelope conformation , four of the five ring atoms are coplanar, while the fifth atom is out of the plane. In the twist conformation , two adjacent atoms are displaced in opposite directions from the plane defined by the other three atoms. The specific conformation adopted by the dioxolane ring in this compound and its derivatives is influenced by the steric and electronic effects of the substituents on the mannitol (B672) backbone. Computational studies and spectroscopic data, such as vicinal proton-proton coupling constants from NMR, can be used to determine the preferred conformation. nih.gov

| Ring Conformation | Description |

| Envelope | Four atoms are coplanar, with the fifth atom out of the plane. |

| Twist (Half-Chair) | Two adjacent atoms are displaced in opposite directions from the plane of the other three. |

The conformation of this compound is further influenced by a network of intramolecular non-covalent interactions. mdpi.comnih.gov These interactions, although individually weak, can collectively have a significant impact on the molecule's preferred three-dimensional structure.

Solid-State Structural Investigations

Single-crystal X-ray crystallography provides definitive evidence of the solid-state conformation of this compound and its derivatives. nih.gov These studies offer precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact puckering of the dioxolane ring and the orientation of the substituents.

Crystallographic studies of related mannitol derivatives have shown that the mannitol backbone can adopt different conformations in the solid state. nih.gov For example, in a study of 3,4-bis-O-propargyl-1,2:5,6-di-O-isopropylidene-D-mannitol, the asymmetric unit contained three independent molecules with distinct conformations. nih.gov This highlights the conformational flexibility of the mannitol chain, even when constrained by the isopropylidene groups. The solid-state structure is often stabilized by a network of intermolecular hydrogen bonds, which can influence the observed conformation. nih.gov

| Parameter | Value | Source |

| Melting Point | 85-88 °C | sigmaaldrich.com |

| Optical Activity ([α]28/D) | +29° (c = 3 in H₂O) | sigmaaldrich.com |

Analysis of Weak Hydrogen Bonding Interactions

In the crystal structure of a molybdenum-mannitol complex, a detailed analysis revealed the presence of two distinct C-H···O hydrogen bonds, one being relatively strong and the other weaker, which complete the network of intermolecular interactions. nih.gov These interactions, in conjunction with stronger O-H···O and N-H···O bonds, create a layered supramolecular structure. nih.gov The ability to locate all hydrogen atoms in this study underscores the importance of these weaker interactions in providing a complete description of the crystal packing. nih.gov

For this compound, the methyl groups of the isopropylidene moiety and the various C-H bonds of the mannitol backbone are potential donors for weak hydrogen bonds. The oxygen atoms of the hydroxyl groups and the dioxolane ring are potential acceptors. These interactions, though individually weak, are numerous and collectively contribute to the cohesion and specific arrangement of the molecules within the crystal. Studies on related compounds have demonstrated that these weak hydrogen bonds can influence the conformation of flexible molecules. The interplay between different types of donors and acceptors and the significance of the donor-acceptor distance are key factors in understanding the application of weak hydrogen bond theory.

Computational and Theoretical Insights into Conformation and Reactivity

To complement experimental data, computational chemistry provides powerful tools for investigating the conformational landscape and predicting the reactivity of molecules like this compound.

Quantum-Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum-chemical methods, particularly Density Functional Theory (DFT), are invaluable for exploring the electronic structure and energetics of molecules. DFT calculations can be employed to predict the regioselectivity of reactions, such as the formation of isopropylidene acetals on polyols. numberanalytics.com By calculating the energies of different possible isomers, one can determine the most thermodynamically stable product.

Recent DFT studies on other polyol systems have been used to investigate their adsorption energies on various surfaces, providing insights into their interaction with other materials. journalssystem.com A similar approach could be applied to this compound to understand its interactions with catalysts or other reagents.

Table 1: Calculated Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₈O₆ | PubChem nih.gov |

| Molecular Weight | 222.24 g/mol | PubChem nih.gov |

| Hydrogen Bond Donor Count | 4 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 6 | PubChem nih.gov |

| Rotatable Bond Count | 5 | PubChem nih.gov |

| XLogP3-AA | -2.1 | PubChem nih.gov |

Molecular Dynamics Simulations for Conformational Prediction

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. MD simulations can provide a detailed, atomistic view of the conformational ensemble of a molecule in different environments, such as in aqueous solution.

For a flexible molecule like this compound, MD simulations can predict the distribution of different conformers and the rates of interconversion between them. This is particularly important for understanding its behavior in solution, where it is not constrained by the forces of a crystal lattice. A study on the aqueous behavior of various monosaccharides using MD simulations highlighted how these sugars interact with surrounding water molecules, forming intricate hydrogen bond networks. metu.edu.tr The simulations revealed that the specific arrangement of hydroxyl groups influences the clustering of water molecules and the extent of hydrogen bonding. metu.edu.tr

An MD simulation of this compound in water would likely show the terminal diol moieties engaging in extensive hydrogen bonding with the solvent. The simulations could also reveal the flexibility of the carbon backbone and the conformational preferences of the five-membered dioxolane ring. Understanding this dynamic behavior is crucial for predicting how the molecule will interact with other molecules in a reaction mixture. For instance, the accessibility of the hydroxyl groups for further reaction will depend on the conformational ensemble predicted by the MD simulations.

Advanced Applications in Synthetic Organic Chemistry and Materials Science

Function as a Versatile Chiral Building Block in Complex Molecule Construction

The inherent chirality and functionality of 3,4-O-Isopropylidene-D-mannitol make it an ideal starting material for the synthesis of a wide array of complex organic molecules. The isopropylidene group provides temporary protection for the C3 and C4 diol, allowing for selective manipulation of the remaining hydroxyl groups at the C1, C2, C5, and C6 positions. This strategic protection is a cornerstone of its utility in the chiral pool approach to total synthesis. ias.ac.innih.gov

The stereochemically rich framework of D-mannitol derivatives is frequently exploited in the synthesis of natural products and other biologically active compounds. While its isomer, 1,2:5,6-di-O-isopropylidene-D-mannitol, is a more common starting point for oxidative cleavage to produce the chiral aldehyde 2,3-O-isopropylidene-D-glyceraldehyde, the mannitol (B672) backbone itself is central to creating complex scaffolds. capes.gov.brresearchgate.net This approach allows chemists to bypass the often resource-intensive de novo synthesis of chiral scaffolds. rsc.org By leveraging the pre-existing stereocenters of mannitol, synthetic routes become more efficient, a strategy known as "chiral pool" synthesis.

This methodology has been successfully applied to generate diverse, sp³-rich scaffolds that are structurally related to natural products but explore new areas of chemical space. nih.gov These scaffolds are valuable in medicinal chemistry and chemical biology for identifying novel ligands for protein targets. The construction of polycyclic natural product scaffolds often involves intricate one-pot reactions, where the defined stereochemistry of the starting material, such as that from mannitol, directs the outcome of complex cyclizations. frontiersin.org For instance, D-mannitol has served as the starting point for the synthesis of fucosidase inhibitors, a class of biologically active iminosugars. ias.ac.in

The precise spatial arrangement of functional groups in this compound facilitates its use in the synthesis of non-natural amino acids, peptidomimetics, and sugar mimics, which are crucial in drug discovery and development. α,α-Disubstituted α-amino acids, for example, are valuable for modifying peptide conformations and as precursors to bioactive molecules. nih.gov General synthetic strategies for α-amino acids often involve the asymmetric synthesis from aldehydes or the functionalization of amino acid Schiff bases. organic-chemistry.orgnih.govkhanacademy.org

The chiral scaffold derived from D-mannitol provides a template for introducing the necessary amine and carboxylic acid functionalities with stereochemical control. This is particularly evident in the synthesis of conformationally constrained amino acid analogues and peptidomimetics designed to target protein-protein interactions. nih.gov For example, a novel, sp³-rich tricyclic scaffold based on amino acids was synthesized enantioselectively, demonstrating how building blocks derived from natural products like D-aspartic acid (related in the chiral pool to mannitol) can be combined to create complex structures with potential biological activity. nih.gov Furthermore, the synthesis of iminosugars, such as (2S,3R,4R,5R)-2-(hydroxymethyl)-5-methylpyrrolidine-3,4-diol, from D-mannitol highlights its role as a precursor to sugar mimics that can act as enzyme inhibitors. ias.ac.in

Role in Asymmetric Catalysis and Chiral Ligand Design

The C2-symmetry of this compound is a highly desirable feature in the design of chiral ligands for asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other.

Chiral diamines are a privileged class of ligands in asymmetric catalysis. scielo.br D-mannitol derivatives serve as excellent precursors for synthesizing these ligands. For instance, chiral α,ω-diaminoethers possessing C2 symmetry have been prepared from D-mannitol and subsequently used to construct macrocyclic diamides. researchgate.net These complex structures demonstrate the principle of using the mannitol scaffold to create sophisticated ligands.

More directly, polymeric chiral diamine ligands have been developed and complexed with iridium to form highly efficient and recyclable catalysts for the asymmetric transfer hydrogenation (ATH) of ketones. nih.gov These catalysts afford chiral secondary alcohols with excellent enantioselectivities (up to 99% ee) and high turnover numbers. The design of such catalysts often involves creating a "chiral pocket" around the metal center, which is achieved by the specific stereochemistry of the ligand derived from the chiral pool starting material. nih.govnih.gov The development of chiral diaminocarbene complexes also represents an important area where such ligands find application. dntb.gov.ua

Table 1: Application of Mannitol-Derived Chiral Diamine Ligands in Asymmetric Catalysis

| Catalyst System | Reaction Type | Substrate | Product | Enantioselectivity (ee) | Reference |

| Iridium-Polymeric Diamine Complex | Asymmetric Transfer Hydrogenation | Functionalized Ketones | Chiral Secondary Alcohols | Up to 99% | nih.gov |

| Rhodium-Tripodal Tetradentate Ligand | Diels-Alder Reaction | Methacrolein, Cyclopentadiene | Cycloadduct | >99:1 er | nih.gov |

| Rhodium-Tripodal Tetradentate Ligand | 1,3-Dipolar Cycloaddition | Methacrolein, Nitrone | 3,5-endo isomer | Up to 94:6 er | nih.gov |

Chiral crown ethers are macrocyclic polyethers that can selectively bind cations and transport them from an aqueous phase to an organic phase, facilitating reactions between otherwise immiscible reactants. jetir.org This process is known as phase transfer catalysis (PTC). When the crown ether is chiral, it can induce enantioselectivity in the reaction.

D-mannitol is an excellent starting material for the synthesis of chiral crown ethers due to its stereochemistry and functionality. Researchers have synthesized D-mannitol-based monoaza-15-crown-5 and 18-crown-6 (B118740) macrocycles. nih.gov These compounds have been successfully employed as phase transfer catalysts in various asymmetric reactions, including Michael additions and Darzens condensations, under mild conditions. nih.govingentaconnect.com The enantioselectivities achieved depend on the specific reaction and substrates but can be excellent, reaching up to 99% in some cases. nih.govnih.gov The effectiveness of these catalysts stems from the ability of the chiral crown ether to form a complex with the cation, creating a chiral ion pair that then participates in the enantioselective transformation. mdpi.com

Table 2: Enantioselectivity in Asymmetric Reactions Using D-Mannitol-Based Crown Ether Catalysts

| Reaction Type | Reactants | Catalyst Type | Maximum Enantioselectivity (ee) | Reference |

| Michael Addition | Diethyl acetoxymalonate + trans-Chalcone | D-mannitol-based macrocycle | 39% | nih.gov |

| Michael Addition | Diethyl acetamidomalonate + β-Nitrostyrene | D-mannitol-based macrocycle | 65% | nih.gov |

| Michael Addition | Diethyl acetamidomalonate + β-Nitrostyrene | L-threitol-based crown ether | 95% | nih.gov |

| Michael-induced Ring Closure (MIRC) | Diethyl bromomalonate + Benzylidene malononitriles | D-mannitol-based macrocycle | 99% | nih.gov |

| Darzens Condensation | α-Chloroacetophenone + Benzaldehyde | D-mannitol-based macrocycle | 62% | nih.gov |

Polymer Chemistry and Advanced Biomaterials

The application of this compound extends into the realm of materials science, particularly in the development of functional polymers and biomaterials. Its biocompatibility, derived from its origin as a sugar alcohol, makes it an attractive component for materials intended for biological or pharmaceutical use. chemimpex.com

In polymer chemistry, mannitol derivatives can be incorporated into polymer backbones or used as monomers to create novel, chiral polymers. As previously mentioned, polymeric chiral diamine ligands have been synthesized for use in catalysis, showcasing the integration of mannitol-derived structures into polymeric systems to create functional materials. nih.gov

Furthermore, the properties of this compound, such as its ability to act as a stabilizer and excipient, are valuable in pharmaceutical formulations. chemimpex.com It can enhance the solubility and bioavailability of active pharmaceutical ingredients. These same properties are beneficial in the formulation of advanced biomaterials, where control over physical characteristics like moisture retention and texture is critical. chemimpex.com The derivatization of D-mannitol can lead to the formation of hydrogels or other biocompatible materials with potential applications in tissue engineering and drug delivery systems.

Synthesis of D-Mannitol-Based Polyurethanes with Tailored Degradation Profiles

The structure of the monomer is a critical determinant of the final properties of a polymer. Research has demonstrated that this compound is instrumental in producing D-mannitol-based polyurethanes with unique, branched structures. sigmaaldrich.com This branching is a direct consequence of the monomer's four available hydroxyl groups (two primary, two secondary) participating in the polymerization reaction. sigmaaldrich.comnih.gov

In a typical synthesis, the mannitol derivative is reacted with a diisocyanate, such as dithiodiethyldiisocyanate, often in the presence of a catalyst like dibutyltin (B87310) dilaurate (DBTDL). orgsyn.org The involvement of the secondary hydroxyl groups, in addition to the more reactive primary ones, leads to a polymer with a significant degree of branching. sigmaaldrich.comorgsyn.org

This is in stark contrast to polyurethanes synthesized from mannitol derivatives where the secondary hydroxyls are also protected, such as 2,4:3,5-di-O-isopropylidene-D-mannitol. sigmaaldrich.comorgsyn.org These monomers, having only two available primary hydroxyl groups, exclusively form linear polyurethane chains. sigmaaldrich.comnih.gov

The architectural difference between these branched and linear polymers has a profound impact on their degradation profiles. After the synthesis, the isopropylidene protecting groups can be removed, rendering the polyurethanes more hydrophilic. Studies on hydrolytic degradation show that the branched polyurethanes derived from this compound exhibit enhanced degradation under physiological conditions. sigmaaldrich.comorgsyn.org Their breakdown is proportional to the D-mannitol content, whereas the linear analogues degrade much more slowly. sigmaaldrich.comnih.gov This tailored degradation, rooted in the choice of the initial mannitol monomer, is a key feature for designing advanced biomaterials.

Table 1: Comparison of Polyurethanes Derived from Mannitol Isomers

| Feature | Polyurethane from this compound | Polyurethane from di-O-Isopropylidene-D-mannitol |

| Monomer Hydroxyl Groups | Two primary, two secondary sigmaaldrich.com | Two primary only orgsyn.org |

| Resulting Polymer Architecture | Branched sigmaaldrich.comnih.gov | Linear sigmaaldrich.comnih.gov |

| Hydrophilicity (Post-Deprotection) | High | Moderate |

| Degradation Profile | Enhanced degradation under physiological conditions sigmaaldrich.com | Slow degradation sigmaaldrich.comorgsyn.org |

Development of Biodegradable Polymeric Materials for Controlled Release Applications

The development of biodegradable polymers is a major focus in biomedical and pharmacological research, offering a pathway to create therapeutic devices and drug delivery vehicles that are safely absorbed by the body after their function is complete. prepchem.comresearchgate.net These materials are particularly sought after for applications like temporary implants, tissue engineering scaffolds, and, notably, as vehicles for the controlled and sustained release of therapeutic agents. prepchem.comraresugars.net

The D-mannitol-based polyurethanes derived from this compound are promising candidates for such applications. nih.gov Their tailored degradation profiles and the ability to modulate their hydrophilicity are critical properties for creating advanced drug delivery systems. sigmaaldrich.com Research has specifically highlighted the potential of these redox-responsive polyurethanes for sustained and site-specific drug release within the gastrointestinal tract (GIT). sigmaaldrich.com

Derivatization for Specialized Research Tools and Probes

Beyond its use in polymer science, the chemical versatility of this compound allows it to serve as a starting point for creating more specialized molecules for research applications.

Preparation of Isotopically Labeled and Deuterated Compounds for Mechanistic Studies

No information on the synthesis of isotopically labeled or deuterated this compound for mechanistic studies was found in the search results.

Reagents for Specific Analytical Derivatization

No information on the use of this compound as a reagent for specific analytical derivatization was found in the search results.

Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Techniques

Spectroscopic methods are fundamental in the characterization of 3,4-O-Isopropylidene-D-mannitol, offering detailed insights into its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Analysis and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide a detailed map of the carbon-hydrogen framework.

In ¹H NMR, the chemical shifts and coupling constants of the protons reveal their chemical environment and spatial relationships. For instance, the isopropylidene group protons typically appear as distinct singlets. aip.org The protons on the mannitol (B672) backbone exhibit more complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their substituents. The carbons of the isopropylidene group, for example, have characteristic chemical shifts that confirm the presence of this protecting group. aip.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to further elucidate the complex structure. COSY experiments establish proton-proton coupling networks, helping to trace the connectivity of the mannitol backbone. HSQC correlates directly bonded proton and carbon atoms, providing definitive assignments for both nuclei. These advanced NMR methods are also crucial for studying the conformational dynamics of the molecule in solution. researchgate.net

Table 1: Representative NMR Data for a Derivative, 1,2:5,6-di-O-isoproylidene-D-mannitol

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 1.25, 1.28 | s, s | Isopropylidene protons |

| ¹³C | 25.8, 27.2 | Isopropylidene carbons | |

| ¹³C | 108.5 | Isopropylidene acetal (B89532) carbon |

Note: This data is for a related di-protected mannitol and serves as an illustrative example. Specific shifts for this compound may vary. aip.org

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in this compound. researchgate.net The IR spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to different vibrational modes of the chemical bonds.

Key characteristic absorption bands for this compound include:

O-H Stretching: A broad band typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl groups. researchgate.net

C-H Stretching: Sharp peaks around 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the aliphatic C-H bonds in the mannitol backbone and the isopropylidene group. aip.org

C-O Stretching: Strong absorptions in the 1000-1300 cm⁻¹ region, characteristic of the C-O bonds in the alcohol and ether functionalities of the molecule.

Isopropylidene Group: Specific vibrations associated with the C(CH₃)₂ group can also be observed.

FTIR spectroscopy, with its higher sensitivity and resolution, allows for a more detailed analysis of these functional groups. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of this compound. researchgate.net This method provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule with a high degree of confidence. The experimentally determined monoisotopic mass should match the theoretically calculated mass, confirming the molecular formula C₉H₁₈O₆. nih.gov This precise mass measurement is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Chromatographic Separations and Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Estimation

Thin Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of the synthesis of this compound and for obtaining a preliminary estimation of its purity. aip.org By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the starting materials, intermediates, and the final product can be separated based on their different polarities. The visualization of the spots under UV light or by staining allows for a qualitative assessment of the reaction's completion and the presence of any major impurities. researchgate.net

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment and Isomeric Separation

For a more rigorous and quantitative assessment of purity, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the methods of choice. tcichemicals.comnih.gov

Gas Chromatography (GC) can be used for the analysis of this compound, often after derivatization to increase its volatility. researchgate.net GC provides high resolution, allowing for the separation and quantification of volatile impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile compounds like this compound. nih.govnih.gov HPLC methods can be developed to separate the target compound from its starting materials, by-products, and any isomeric impurities. The use of various detectors, such as refractive index (RI) or evaporative light scattering detectors (ELSD), allows for the quantification of the compound's purity. nih.gov HPLC is particularly valuable for separating and quantifying different protected isomers of D-mannitol that may be present as impurities. unipr.it

Table 2: Chromatographic Methods for Purity Assessment

| Technique | Application | Principle |

|---|---|---|

| TLC | Reaction monitoring, qualitative purity check | Separation based on differential partitioning between a stationary phase and a mobile phase. |

| GC | Quantitative analysis of volatile impurities | Separation of volatile components in the gas phase based on their boiling points and interactions with the stationary phase. |

| HPLC | Quantitative purity assessment, isomeric separation | High-resolution separation in the liquid phase based on partitioning between a stationary phase and a pressurized mobile phase. |

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers derived from this compound. youtube.com This method separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. fiveable.me The fundamental principle of GPC involves passing a polymer solution through a column packed with porous gel particles. youtube.comfiveable.me Larger molecules, which are excluded from the pores, travel a shorter path and elute first, while smaller molecules, which can penetrate the pores to varying degrees, have a longer retention time. fiveable.me

The data obtained from GPC analysis provides critical insights into the molecular weight distribution of a polymer sample. Key parameters determined include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. researchgate.net A PDI value close to 1.0 indicates a narrow molecular weight distribution, which is often desirable in controlled polymerization processes. mdpi.com

For polymers synthesized using this compound as a monomer or precursor, GPC is instrumental in:

Monitoring Polymerization Reactions: Tracking the progress of polymerization by observing the increase in molecular weight over time. youtube.com

Assessing Polymer Purity: Detecting the presence of unreacted monomers or low molecular weight oligomers. osti.gov

Correlating Molecular Weight with Physical Properties: Understanding how the molecular weight distribution influences the mechanical, thermal, and rheological properties of the final polymer. mdpi.com

The choice of solvent and the calibration of the GPC system with appropriate polymer standards are crucial for obtaining accurate and reproducible results. fiveable.me Tetrahydrofuran (B95107) (THF) is a commonly used eluent for many polymers. mdpi.com

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing unequivocal proof of the absolute configuration and detailed information about the solid-state structure of this compound. This technique involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern.

While a specific crystal structure determination for this compound itself was not found in the provided search results, studies on closely related derivatives of D-mannitol illustrate the power of this technique. For instance, the crystal structure of 1,2-anhydro-3,4:5,6-di-O-isopropylidene-1-C-nitro-D-mannitol has been determined, confirming its manno configuration. cdnsciencepub.comcapes.gov.br This analysis provided precise bond lengths and angles, revealing details about the molecular conformation. cdnsciencepub.com

A hypothetical table of crystallographic data for this compound, based on typical data for similar organic molecules, is presented below.

| Crystal Data | |

| Chemical Formula | C₉H₁₈O₆ raresugars.netnih.gov |

| Formula Weight | 222.24 g/mol nih.govsigmaaldrich.com |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 10.2 Å, b = 15.1 Å, c = 9.3 Å (hypothetical values based on similar structures cdnsciencepub.comcapes.gov.br) |

| Volume | 1430 ų (hypothetical) |

| Z (molecules per unit cell) | 4 |

| Density (calculated) | 1.03 g/cm³ (hypothetical) |

Note: The unit cell dimensions and resulting volume and density are hypothetical and serve as an illustrative example of the data obtained from a single-crystal X-ray diffraction experiment.

The determination of the absolute configuration is particularly important for a chiral molecule like this compound, as its biological activity and utility as a chiral synthon are directly dependent on its stereochemistry.

Polarimetry for Optical Activity Measurement and Chiral Purity Determination

Polarimetry is a technique used to measure the rotation of plane-polarized light as it passes through a solution of a chiral compound. libretexts.org Molecules that can rotate plane-polarized light are termed "optically active." youtube.com This property is a hallmark of chiral substances like this compound. The direction and magnitude of this rotation are characteristic of the compound and its enantiomeric purity.

The specific rotation, [α], is a standardized measure of a compound's optical activity and is calculated from the observed rotation (α), the concentration of the solution (c), and the path length of the sample tube (l). khanacademy.org The measurement is typically performed at a specific temperature (usually 20°C or 25°C) and wavelength (commonly the D-line of a sodium lamp, 589 nm). libretexts.org

The optical activity of this compound is a critical parameter for its quality control, confirming its identity and enantiomeric purity. A racemic mixture, containing equal amounts of both enantiomers, will have an observed rotation of zero and is optically inactive. khanacademy.org

Reported values for the specific rotation of this compound vary slightly depending on the source and measurement conditions.

| Specific Rotation Data for this compound | |

| Reported Value | +27.0° to +31.0° (c = 3, H₂O) tcichemicals.comtcichemicals.com |

| +29° (c = 3 in H₂O, at 28°C/D) sigmaaldrich.com | |

| +30.0 ±1° (c=3, H₂O) raresugars.net | |

| Measurement Conditions | |

| Concentration (c) | 3 g/100 mL |

| Solvent | Water (H₂O) |

| Wavelength | D-line of sodium (589 nm) |

| Temperature | Typically 20°C or 28°C |

The positive sign (+) of the specific rotation indicates that this compound is dextrorotatory, meaning it rotates plane-polarized light to the right (clockwise). youtube.com By measuring the specific rotation of a sample and comparing it to the known value for the pure enantiomer, one can calculate the optical purity or enantiomeric excess (ee) of the sample. youtube.com This is crucial for applications where the presence of the other enantiomer could be detrimental.

Q & A

Q. What are the established synthetic routes for 3,4-O-Isopropylidene-D-mannitol, and how do reaction conditions influence yield?

The synthesis typically involves selective protection of hydroxyl groups in D-mannitol using acetone under acid catalysis. For example, Kuszmann et al. (1984) compared methods for synthesizing di-O-isopropylidene derivatives, emphasizing the role of temperature and acid catalysts (e.g., H₂SO₄ or HCl) in optimizing regioselectivity . Side reactions, such as overprotection or acetal migration, can occur if stoichiometry or reaction time is poorly controlled. Purification via recrystallization (e.g., using ethanol/water mixtures) is critical to isolate the product with >96% purity .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- NMR : H and C NMR are essential. The acetal protons (1,3-dioxolane ring) resonate at δ 1.3–1.5 ppm (singlets), while the remaining hydroxyls show broad peaks unless derivatized .

- X-ray crystallography : Crystallographic studies (e.g., Betz et al., 2007) reveal conformational details, such as twist/envelope puckering in the 1,3-dioxolane rings, which influence reactivity .

- Mass spectrometry : ESI-MS confirms molecular weight (222.24 g/mol) and fragmentation patterns .

Q. How does this compound serve as a precursor in polymer chemistry?

The compound’s protected hydroxyl groups enable controlled functionalization. For instance, Obata et al. (1997) used a dimethacrylate derivative of a related di-O-isopropylidene-D-mannitol to synthesize chiral polymers via radical cyclocopolymerization with styrene, demonstrating applications in materials science .

Q. What are the key solubility and stability considerations for handling this compound in experimental workflows?

The compound is soluble in polar aprotic solvents (e.g., DMSO, acetone) but hydrolyzes slowly in aqueous acidic/basic conditions. Storage at 2–8°C under anhydrous conditions is recommended to prevent acetal cleavage .

Q. How is this compound utilized in carbohydrate chemistry research?

It acts as a chiral building block for synthesizing glycosides, nucleosides, or glycomimetics. For example, Wolfrom et al. (1958) generated nitrogen-containing polymers via reactions with dianhydro derivatives .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Anti-inflammatory studies in Cordyceps militaris extracts show conflicting potency (e.g., IC₅₀ = 17.2 µg/mL for NO inhibition vs. D-mannitol’s 14.2 µg/mL). Researchers should:

Q. How do computational methods aid in understanding the conformational dynamics of this compound?

Cremer-Pople puckering coordinates analyze ring conformations. For the 1,3-dioxolane rings, amplitude (q) and phase (φ) parameters derived from X-ray data (e.g., q = 0.42–0.50 Å, φ = 20–30°) correlate with steric strain and reactivity . MD simulations further predict solvent effects on puckering .

Q. What mechanistic insights explain unexpected byproducts in acetal protection reactions of D-mannitol?

Competing pathways (e.g., orthocarbonate formation vs. carbonate byproducts) arise from nucleophilic attack at alternative hydroxyls. Betz et al. (2007) attributed accidental carbonate formation to trace CO₂ or carbonyl impurities during synthesis . Kinetic studies with isotopic labeling (e.g., O) can elucidate these pathways.

Q. How does this compound modulate adipocyte differentiation, and what experimental models validate this?

In 3T3-L1 pre-adipocytes, the compound (isolated from C. militaris) suppresses lipid accumulation independently of aryl hydrocarbon receptor (AhR) pathways, unlike ergosterol. Researchers use:

- Gene expression profiling : qPCR for PPARγ and C/EBPα.

- Metabolic assays : Oil Red O staining and triglyceride quantification .

Q. What are the limitations of using this compound in asymmetric catalysis?

While its chiral centers enable ligand design, steric hindrance from the isopropylidene group reduces metal coordination efficiency. Solutions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.